Cas no 1664354-95-3 (3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole)
1664354-95-3 structure
Product Name:3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole
Numéro CAS:1664354-95-3
Le MF:C12H18BF3N2O2
Mégawatts:290.089733600616
CID:4702951
PubChem ID:123802118
Update Time:2025-05-20
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole Propriétés chimiques et physiques
Nom et identifiant
-
- 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1h-pyrazole
- 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole
- SY296109
- MFCD32644350
- DB-379347
- F53145
- 1664354-95-3
- 3-Methyl-1-(2,2,2-trifluoroethyl)-pyrazole-4-boronic Acid Pinacol Ester
- CS-0097118
- VXGZBDIMTOHAKJ-UHFFFAOYSA-N
-
- Piscine à noyau: 1S/C12H18BF3N2O2/c1-8-9(6-18(17-8)7-12(14,15)16)13-19-10(2,3)11(4,5)20-13/h6H,7H2,1-5H3
- La clé Inchi: VXGZBDIMTOHAKJ-UHFFFAOYSA-N
- Sourire: FC(CN1C=C(B2OC(C)(C)C(C)(C)O2)C(C)=N1)(F)F
Propriétés calculées
- Qualité précise: 290.1413425g/mol
- Masse isotopique unique: 290.1413425g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 2
- Complexité: 360
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 36.3
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM332060-1g |
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole |
1664354-95-3 | 95%+ | 1g |
$2081 | 2021-08-18 | |
| Chemenu | CM332060-5g |
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole |
1664354-95-3 | 95%+ | 5g |
$4374 | 2021-08-18 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02819-5g |
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole |
1664354-95-3 | 95% | 5g |
$2250 | 2023-09-07 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00939443-1g |
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1h-pyrazole |
1664354-95-3 | 97% | 1g |
¥8949.0 | 2024-04-17 | |
| Chemenu | CM332060-250mg |
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole |
1664354-95-3 | 95%+ | 250mg |
$296 | 2023-02-02 | |
| Chemenu | CM332060-1g |
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole |
1664354-95-3 | 95%+ | 1g |
$707 | 2023-02-02 | |
| Aaron | AR01XFPS-500mg |
3-Methyl-1-(2,2,2-trifluoroethyl)-pyrazole-4-boronic Acid Pinacol Ester |
1664354-95-3 | 95% | 500mg |
$762.00 | 2025-02-12 | |
| abcr | AB612543-100mg |
3-Methyl-1-(2,2,2-trifluoroethyl)-pyrazole-4-boronic acid pinacol ester; . |
1664354-95-3 | 100mg |
€526.80 | 2025-04-20 | ||
| abcr | AB612543-250mg |
3-Methyl-1-(2,2,2-trifluoroethyl)-pyrazole-4-boronic acid pinacol ester; . |
1664354-95-3 | 250mg |
€777.30 | 2025-04-20 | ||
| abcr | AB612543-1g |
3-Methyl-1-(2,2,2-trifluoroethyl)-pyrazole-4-boronic acid pinacol ester; . |
1664354-95-3 | 1g |
€1874.10 | 2025-04-20 |
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole Littérature connexe
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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